molecular formula C13H19N3O5 B12526650 Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate CAS No. 663626-55-9

Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate

Cat. No.: B12526650
CAS No.: 663626-55-9
M. Wt: 297.31 g/mol
InChI Key: RKTDWEKMWISFAV-UHFFFAOYSA-N
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Description

Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate is a chemical compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The nitrofuran moiety is a key structural feature that contributes to the compound’s reactivity and biological activity.

Preparation Methods

The synthesis of Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate typically involves the nitration of furan derivatives followed by condensation reactions. One common method involves the nitration of furfural to produce 5-nitrofuran-2-carbaldehyde, which is then condensed with hydrazine derivatives to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its antibacterial and antifungal properties, particularly against drug-resistant strains.

    Medicine: Investigated for potential use in treating infections and as a component in antimicrobial coatings.

    Industry: Utilized in the development of new materials with antimicrobial properties.

Mechanism of Action

The exact mechanism of action of Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate is not fully understood. it is believed to inhibit several bacterial enzymes involved in the degradation of glucose and pyruvate. This inhibition affects key metabolic pathways, leading to the disruption of bacterial growth and replication . The compound may also interact with bacterial DNA, causing damage and further inhibiting bacterial proliferation.

Comparison with Similar Compounds

Heptyl 2-[(5-nitrofuran-2-yl)methylidene]hydrazine-1-carboxylate can be compared with other nitrofuran derivatives such as:

    Nitrofurazone: Known for its topical antibacterial properties.

    Nitrofurantoin: Used as an oral antibiotic for urinary tract infections.

    Furazolidone: Employed in the treatment of gastrointestinal infections. These compounds share the nitrofuran moiety but differ in their specific chemical structures and applications.

Properties

CAS No.

663626-55-9

Molecular Formula

C13H19N3O5

Molecular Weight

297.31 g/mol

IUPAC Name

heptyl N-[(5-nitrofuran-2-yl)methylideneamino]carbamate

InChI

InChI=1S/C13H19N3O5/c1-2-3-4-5-6-9-20-13(17)15-14-10-11-7-8-12(21-11)16(18)19/h7-8,10H,2-6,9H2,1H3,(H,15,17)

InChI Key

RKTDWEKMWISFAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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